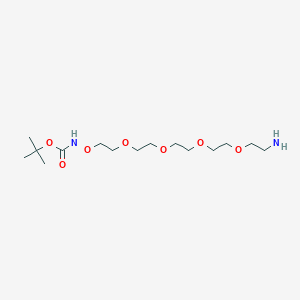
beta-D-tetraacetylgalactopyranoside-PEG2-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-tetraacetylgalactopyranoside-PEG2-azide: is an azido-containing monosaccharide building block. This compound is notable for its use in chemoselective ligation chemistries, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), copper-free click reactions, and Staudinger ligation. The presence of acetyl groups enhances its solubility in various solvents, facilitating easier handling and application in synthetic processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-tetraacetylgalactopyranoside-PEG2-azide typically involves the following steps:
Acetylation of Galactopyranoside: The starting material, galactopyranoside, undergoes acetylation to form tetraacetylgalactopyranoside. This reaction is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine.
PEGylation: The tetraacetylgalactopyranoside is then reacted with a polyethylene glycol (PEG) derivative to introduce the PEG2 moiety. This step often involves the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Azidation: Finally, the PEGylated tetraacetylgalactopyranoside is treated with sodium azide to introduce the azide group. This reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under mild heating conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and efficient mixing of reactants.
Purification Techniques: Techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.
Quality Control: Rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are used to confirm the structure and purity of the final product.
化学反应分析
Types of Reactions: Beta-D-tetraacetylgalactopyranoside-PEG2-azide undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group participates in click chemistry reactions, particularly CuAAC, to form triazoles.
Substitution Reactions: The acetyl groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used reagents in CuAAC reactions, typically carried out in a mixture of water and t-butanol at room temperature.
Deacetylation: Hydroxylamine or methanol in the presence of a base like sodium methoxide can be used to remove acetyl groups.
Major Products:
Triazoles: Formed from the reaction of the azide group with alkynes.
Deacetylated Derivatives: Resulting from the removal of acetyl groups, yielding free hydroxyl groups.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules through click chemistry.
Biology:
Glycobiology Research: Utilized in the study of carbohydrate-protein interactions and cell surface glycosylation.
Labeling and Imaging: Employed in the labeling of biomolecules for imaging studies.
Medicine:
Drug Delivery: Acts as a linker in the design of drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.
Diagnostics: Used in the development of diagnostic assays and biosensors.
Industry:
Material Science: Incorporated into the design of functional materials with specific properties, such as hydrogels and nanomaterials.
作用机制
The mechanism of action of beta-D-tetraacetylgalactopyranoside-PEG2-azide involves its ability to participate in chemoselective ligation reactions. The azide group reacts with alkynes or phosphines to form stable triazole or iminophosphorane linkages, respectively. These reactions are highly specific and occur under mild conditions, making them suitable for various applications in biological and chemical research.
相似化合物的比较
Beta-D-tetraacetylglucopyranoside-PEG2-azide: Similar structure but with a glucose moiety instead of galactose.
Alpha-D-tetraacetylgalactopyranoside-PEG2-azide: Differing in the anomeric configuration (alpha vs. beta).
Beta-D-tetraacetylgalactopyranoside-PEG4-azide: Contains a longer PEG chain (PEG4 instead of PEG2).
Uniqueness:
Specificity: The beta configuration and galactose moiety provide unique binding properties and reactivity compared to other similar compounds.
Solubility: The PEG2 moiety enhances solubility in aqueous and organic solvents, making it versatile for various applications.
属性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-(2-azidoethoxy)ethoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O11/c1-10(22)28-9-14-15(29-11(2)23)16(30-12(3)24)17(31-13(4)25)18(32-14)27-8-7-26-6-5-20-21-19/h14-18H,5-9H2,1-4H3/t14-,15-,16+,17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRJNIAQTXDUKV-UYTYNIKBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115279.png)












![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8115372.png)
